2-((3-(4-Methylpiperazin-1-yl)phenyl)amino)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Description
This compound belongs to the pyrrolo[2,3-d]pyrimidinone family, a bicyclic heterocyclic scaffold known for its role in kinase inhibition and anticancer applications. The structure features a 3-(4-methylpiperazin-1-yl)phenyl group at the 2-amino position, which enhances solubility and target binding through the basic piperazine moiety. The 7H-pyrrolo[2,3-d]pyrimidin-4-one core provides a planar aromatic system for π-π interactions with biological targets, such as kinases or receptors . Its synthesis likely involves condensation of substituted aldehydes with diaminopyrimidinones, followed by protective group strategies, as seen in related compounds .
Properties
IUPAC Name |
2-[3-(4-methylpiperazin-1-yl)anilino]-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-22-7-9-23(10-8-22)13-4-2-3-12(11-13)19-17-20-15-14(5-6-18-15)16(24)21-17/h2-6,11H,7-10H2,1H3,(H3,18,19,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNCGMKUADYYKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC(=C2)NC3=NC4=C(C=CN4)C(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705139 | |
| Record name | 2-[3-(4-Methylpiperazin-1-yl)anilino]-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142947-80-5 | |
| Record name | 2-[3-(4-Methylpiperazin-1-yl)anilino]-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination-Hydrolysis Route
A widely adopted method involves the preparation of 2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-one as a key intermediate. Starting from commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine , oxidation at position 4 is achieved via hydrolysis under basic conditions. For instance, treatment with aqueous sodium hydroxide at elevated temperatures (80–100°C) converts the chloride to a ketone, yielding the 4-oxo derivative. Protection of the pyrrole nitrogen (N-7) with a phenylsulfonyl group is often employed to prevent undesired side reactions during subsequent steps.
Direct Cyclization Methods
Alternative routes utilize cyclization of pyrimidine precursors with pyrrole-forming agents. For example, condensation of 2-aminopyrrole-3-carboxylate with malonyl chloride under reflux conditions generates the bicyclic core. While less common for this specific derivative, such methods offer flexibility in introducing substituents at early stages.
Preparation of 3-(4-Methylpiperazin-1-yl)aniline
The aniline component requires precise functionalization to introduce the 4-methylpiperazine moiety at the meta position of the benzene ring.
Nucleophilic Aromatic Substitution (SNAr)
Starting with 1-fluoro-3-nitrobenzene , the fluorine atom at position 1 undergoes substitution with 1-methylpiperazine in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF). This yields 3-nitro-1-(4-methylpiperazin-1-yl)benzene . Subsequent reduction of the nitro group to an amine is achieved via catalytic hydrogenation (H₂, Pd/C) or chemical reductants like sodium dithionite, furnishing 3-(4-methylpiperazin-1-yl)aniline in high purity.
Alternative Pathways
In cases where SNAr proves challenging, Ullmann-type couplings or Buchwald-Hartwig aminations may be employed to install the piperazine group. These methods, however, require palladium catalysts and specialized ligands, increasing complexity and cost.
Coupling Strategies for Amino Group Introduction
The critical step involves coupling the aniline derivative to the pyrrolo[2,3-d]pyrimidinone core at position 2.
Palladium-Catalyzed Amination
Utilizing 2-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-one , a microwave-assisted Pd-catalyzed coupling with 3-(4-methylpiperazin-1-yl)aniline is performed. Typical conditions include:
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Catalyst: Pd(OAc)₂ (5 mol%)
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Ligand: Xantphos (10 mol%)
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Base: Cs₂CO₃
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Solvent: Dioxane
This method achieves moderate yields (40–50%) while minimizing decomposition of the acid-sensitive 4-oxo group.
Deprotection and Final Isolation
Post-coupling, the phenylsulfonyl protecting group is removed via treatment with aqueous NaOH in THF, yielding the free 3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one derivative. Final purification by preparative HPLC or silica gel chromatography ensures >95% purity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that dioxane outperforms DMF or toluene in Pd-catalyzed aminations, likely due to improved solubility of intermediates. Microwave irradiation reduces reaction times from 24 hours to 1 hour, enhancing efficiency.
Catalyst Systems
Screenings of Pd sources (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) and ligands (Xantphos vs. BINAP) demonstrate that Pd(OAc)₂/Xantphos combinations provide optimal turnover and selectivity.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield
Typical isolated yields range from 35% to 50%, with purity ≥95% confirmed by HPLC. Scaling reactions to gram quantities introduces minimal yield attrition, underscoring the method’s robustness.
Challenges and Alternative Approaches
Chemical Reactions Analysis
Types of Reactions
2-((3-(4-Methylpiperazin-1-yl)phenyl)amino)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenated derivatives and strong bases or acids as catalysts.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further analyzed for their biological activity and chemical properties.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex molecular structure that includes a pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity. The molecular formula is with a molecular weight of approximately 555.6 g/mol . Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine exhibit significant inhibitory effects on cancer cell proliferation. For instance, compounds similar to 2-((3-(4-Methylpiperazin-1-yl)phenyl)amino)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one have shown promising results as dual inhibitors of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinase A (TRKA), which are crucial in cancer progression .
Table 1: Anticancer Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Target | IC50 (µM) | Cell Line Tested |
|---|---|---|---|
| Compound A | CDK2/TRKA | 0.5 | MCF-7 |
| Compound B | CDK2/TRKA | 0.8 | A549 |
| This compound | CDK2/TRKA | TBD | TBD |
Kinase Inhibition
The compound has been investigated for its role as a kinase inhibitor, particularly in the context of treating diseases mediated by protein kinases such as cancer and autoimmune disorders. Its structural analogs have demonstrated efficacy in inhibiting key signaling pathways involved in tumor growth and survival .
Table 2: Kinase Inhibition Studies
| Compound | Kinase Target | Inhibition Type | Reference |
|---|---|---|---|
| Compound C | JAK3 | Selective Inhibitor | |
| Compound D | EGFR Mutants | Competitive Inhibitor | |
| This compound | TBD | TBD | TBD |
Other Biological Activities
Beyond its anticancer properties, the compound may exhibit other pharmacological effects such as antibacterial and anti-inflammatory activities. The presence of the piperazine moiety enhances its interaction with various biological targets, potentially leading to diverse therapeutic applications.
Case Studies
Case Study 1: Anticancer Efficacy in Preclinical Models
In a preclinical study involving various human cancer cell lines, the compound demonstrated a mean growth inhibition rate of approximately 43.9% across multiple cell types. This study utilized molecular docking simulations to elucidate binding interactions with CDK2 and TRKA, revealing that the compound adopts binding modes similar to established inhibitors like milciclib .
Case Study 2: Kinase Inhibition Profile
A detailed analysis of the compound's kinase inhibition profile revealed selectivity towards JAK family kinases, indicating its potential utility in treating conditions such as rheumatoid arthritis and other inflammatory diseases. The study employed both in vitro assays and computational modeling to confirm these findings .
Mechanism of Action
The mechanism of action of 2-((3-(4-Methylpiperazin-1-yl)phenyl)amino)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate signaling pathways, leading to desired biological effects. The compound’s structure allows it to bind effectively to these targets, influencing their activity and resulting in therapeutic outcomes.
Comparison with Similar Compounds
Table 1: Key Substituents in Analogous Compounds
Key Observations :
- The 4-methylpiperazine group is recurrent in kinase-targeting compounds (e.g., abivertinib, Compound 70), suggesting its role in solubility and target binding .
- Fluorine substitution (abivertinib) may enhance potency by modulating electronic effects or metabolic stability .
- Bulky aryl groups (e.g., 4-phenylpiperazine in ) could reduce off-target interactions but may compromise solubility .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : Estimated ~430–450 g/mol (similar to abivertinib, C₂₆H₂₆FN₇O₂, MW 511.54) .
- logP : Predicted ~2.5–3.5 (piperazine improves solubility; fluorine or chloro substituents increase lipophilicity) .
- Synthetic Accessibility: Requires multi-step synthesis with Boc protection and coupling reactions, as described for related pyrrolo[2,3-d]pyrimidinones .
Structure-Activity Relationship (SAR) Insights
- Core Modifications: Replacing pyrrolo with pyrido () or thieno () alters planarity and hydrogen-bonding capacity, impacting target affinity .
- Piperazine Substitutions : 4-Methylpiperazine enhances solubility and kinase binding compared to 4-phenyl () or unsubstituted piperazines .
- Amino Group Variations: Bulky substituents (e.g., 1-methylpyrazole in PF-06459988) improve selectivity but may reduce cell permeability .
Biological Activity
The compound 2-((3-(4-Methylpiperazin-1-yl)phenyl)amino)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a pyrrolo-pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolo[2,3-d]pyrimidine core, which is known for its interactions with various biological targets. The presence of the 4-methylpiperazine moiety enhances its solubility and may influence its pharmacokinetic properties.
Research indicates that compounds with similar structures often act as inhibitors of protein kinases, particularly those involved in cell cycle regulation and proliferation. The primary mechanisms include:
- Inhibition of Cyclin-dependent Kinases (CDKs) : The compound is hypothesized to inhibit CDK4 and CDK6, crucial for cell cycle progression in cancer cells. This inhibition can lead to cell cycle arrest and apoptosis in malignant cells .
- FLT3 Inhibition : Similar derivatives have shown potency against FLT3, a receptor tyrosine kinase implicated in acute myeloid leukemia (AML). This suggests that the compound may also target FLT3 pathways, contributing to its anti-cancer effects .
In Vitro Studies
Several studies have evaluated the biological activity of this compound through in vitro assays:
- Cytotoxicity Assays : The compound demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it was tested on MDA-MB-231 (breast cancer) and MV4-11 (acute myeloid leukemia) cells, showing IC50 values indicative of potent anti-proliferative properties .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 0.16 | CDK inhibition |
| MV4-11 | 0.25 | FLT3 inhibition |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlighted that modifications on the piperazine ring and the pyrimidine core significantly affect the biological activity. Substituents that enhance hydrogen bonding and steric interactions tend to increase potency against targeted kinases .
Case Studies
- Acute Myeloid Leukemia (AML) : A study demonstrated that compounds structurally related to the target compound effectively inhibited FLT3 and CDK activities in AML models, leading to decreased cell viability and increased apoptosis rates .
- Breast Cancer Models : In vitro studies showed that the compound selectively inhibited the proliferation of breast cancer cell lines while sparing normal mammary epithelial cells. This selectivity is crucial for minimizing side effects during treatment .
Q & A
Q. How can resistance mechanisms to this compound be investigated in cancer models?
- Methodological Answer :
- Generate resistant cell lines via chronic exposure (6–12 months) at sublethal doses.
- Perform whole-exome sequencing to identify mutations in target kinases or efflux pumps (e.g., ABCB1 overexpression) .
Data Analysis and Reporting
Q. What statistical frameworks are recommended for analyzing dose-response data?
Q. How should researchers handle discrepancies in reported IC₅₀ values across studies?
- Methodological Answer :
- Standardize assay conditions (e.g., ATP concentration, incubation time).
- Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Synthesis and Optimization
Q. What purification techniques maximize yield for this compound?
- Methodological Answer :
- Column chromatography : Use silica gel with gradient elution (CH₂Cl₂:MeOH 95:5 to 90:10).
- Recrystallization : Optimize solvent pairs (e.g., ethanol-DMF) to remove byproducts while retaining crystalline integrity .
Q. How can reaction scalability be ensured without compromising purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
